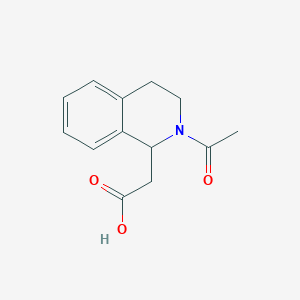

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a chemical compound with the molecular formula C13H15NO3 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) . This indicates the presence of an acetyl group and a tetrahydroisoquinoline group in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.27 . It is a powder at room temperature . The melting point is 165-166°C .Applications De Recherche Scientifique

Redox-Annulations and Chemical Transformations

Redox-Annulation Processes : Amines like 1,2,3,4-tetrahydroisoquinoline, a relative of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, undergo redox-neutral annulations with electron-deficient aldehydes, and acetic acid acts as the sole promoter. This process involves dual C-H functionalization, highlighting potential applications in synthetic chemistry (Paul, Adili, & Seidel, 2019).

Synthesis of Carbon-11 and Fluorine-18 Labeled Derivatives : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as potential positron emission tomography ligands to image brain diseases, demonstrating applications in medical imaging and diagnostics (Gao, Kong, Clearfield, & Zheng, 2006).

Synthesis and Molecular Design

- Novel Synthesis of Oxazoles : Research has developed a new efficient method for preparing 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles. This involves a one-pot reaction that could be significant for creating complex molecules in pharmaceuticals or materials science (Sun, Zhao, & Ding, 2019).

Biological and Medicinal Applications

Antagonists for Bradykinin-1 Receptors : Novel B(1) antagonist cores utilizing 1,2,3,4-tetrahydroisoquinolin-1-ylacetic acid derivatives have shown significant activity in binding tests and functional assays, indicating potential in therapeutic applications (Huszár et al., 2008).

Anti-Thrombotic and Vasodilative Compounds : Synthesized 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids showed promising anti-thrombotic activity and mild vasorelaxation, useful for cardiovascular therapies (Wang et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDYCNMWXWQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377888 |

Source

|

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

CAS RN |

53921-74-7 |

Source

|

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)